1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C13H14FN3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluorobenzyl iodide with ethyl N-butyl-P-(2-hydroxyphenyl)phosphonamidate in the presence of potassium carbonate in dimethylformamide (DMF). The reaction is carried out at room temperature and the product is purified by column chromatography using a hexane/ethyl acetate mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of new agrochemical agents for pest control.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide
- 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine
- ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate
Uniqueness
1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity and potential biological activity compared to similar compounds.
Biological Activity
1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its anti-inflammatory and anticancer properties, among other applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14FN3O2
- Molecular Weight : 253.27 g/mol
The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain pathways associated with inflammation and tumor growth, although the exact mechanisms are still under investigation .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In various in vivo models, compounds with similar structures have shown promising results in reducing edema and inflammatory markers.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Model Used | Dose (mg/kg) | Effectiveness (%) |
---|---|---|---|
This compound | Carrageenan-induced edema | 10 | TBD |
Compound A | Acetic acid-induced permeability | 20 | 75% |
Compound B | Carrageenan model | 15 | 80% |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
Table 2: Anticancer Activity Against Various Cell Lines
IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory diseases and cancers:
- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties .
- Anticancer Efficacy : In vitro studies on MCF7 breast cancer cells showed that analogs of this compound induced apoptosis at concentrations lower than traditional chemotherapeutics, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
2-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-2-17-12(7-8-16-17)13(18)15-9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNSPUBCBDBNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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